molecular formula C7H9N3O4 B169539 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 141721-97-3

3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B169539
M. Wt: 199.16 g/mol
InChI Key: KASVWBYINCPZIG-UHFFFAOYSA-N
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Description

3-Isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, a class of five-membered heterocycles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Scientific Research Applications

Synthetic Utility and Biological Applications

Pyrazole carboxylic acid derivatives are significant scaffolds in heterocyclic chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. These compounds serve as building blocks for the synthesis of various biologically active compounds, highlighting their importance in medicinal chemistry and drug design (Cetin, 2020).

Catalysis and Synthetic Pathways

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have broad synthetic applications and bioavailability, emphasizes the use of hybrid catalysts. These catalysts facilitate the development of lead molecules through one-pot multicomponent reactions, demonstrating the role of pyrazole derivatives in the advancement of medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Anticancer and Therapeutic Applications

Pyrazoline derivatives, closely related to pyrazole carboxylic acids, exhibit significant pharmacological effects including antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer activities. The extensive research into these derivatives underlines the therapeutic potential of pyrazole-based compounds in developing new anticancer agents (Shaaban, Mayhoub, & Farag, 2012).

Future Directions

Given the wide range of applications and the pharmacological potential of the pyrazole moiety, it is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part .

properties

IUPAC Name

4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3(2)4-6(10(13)14)5(7(11)12)9-8-4/h3H,1-2H3,(H,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVWBYINCPZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478618
Record name 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid

CAS RN

141721-97-3
Record name 4-Nitro-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cooled and stirred solution of 2.9 g (18.8 mmol) 5-isopropylpyrazol-3-carboxylic acid II (lit.: Baraldi P. G. et al: Farmaco, 46, 1337 (1991); mp=136-140° C.) in fuming sulphuric acid (65%) the nitric acid (65%) was added portion wise. The stirring was continued for 1 h at room temperature and then another 3 h at 104° C. temperature and then poured into ice-water. The white precipitate of product was filtered and crystallized from water; (yield 76%); mp=139-142° C.; 1H NMR (300 MHz, DMSO): 1.22 d (6H, 7.1 Hz), 2.94 sept (1H, 7.1 Hz), 3.33 s (1H), 6.45 bs (1H); CHN required: C=42.02%; H=4.56%; N=21.09; found: C=42.41%; H=4.49%; N=21.01%.
[Compound]
Name
ice
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0 (± 1) mol
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2.9 g
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reactant
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[Compound]
Name
ice water
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reactant
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Synthesis routes and methods II

Procedure details

5-Isopropyl-1H-pyrazol-3-carboxylic acid (5 g, 32.5 mmol) was added portionwise to concentrated sulfuric acid (25 ml) at room temperature with stirring. The reaction mixture was then heated to 60° C. and concentrated nitric acid (70%, 6 ml, 90 mmol) was added dropwise, keeping the temperature at 60° C. The reaction was then stirred at 60° C. for 3 hours, cooled to room temperature and poured onto 50 ml of ice with stirring. After 15 minutes the white precipitate was isolated by filtration, washed with water and dried under reduced pressure to give 5-isopropyl-4-nitro-1H-pyrazol-3-carboxylic acid (5.2 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=13.86-13.93 (1H, brs), 13.50-13.80 (1H, brs), 3.39-3.52 (1H, m), 1.18-1.30 (6H, d) ppm. LRMS (electrospray): m/z [M−H]+ 198.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
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reactant
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6 mL
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reactant
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[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three

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